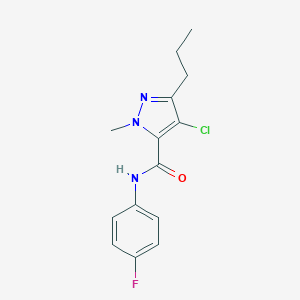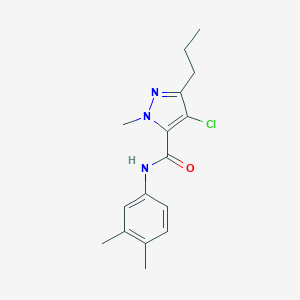![molecular formula C20H22N6OS B287709 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287709.png)
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as a kinase inhibitor, which means that it has the ability to block the activity of certain enzymes in the body that are involved in cell signaling pathways. In
作用机制
The mechanism of action of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves its ability to inhibit the activity of certain kinases in the body. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation has been linked to the development and progression of various diseases. By blocking the activity of specific kinases, this compound can disrupt these signaling pathways and potentially slow or halt disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile are complex and depend on the specific kinases that are targeted. Generally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-metabolic effects. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in lab experiments include its specificity for certain kinases and its potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis method and potential side effects on other signaling pathways.
未来方向
For research on 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile include further exploration of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, research could focus on the development of more efficient synthesis methods and the identification of potential side effects and drug interactions. Finally, the use of this compound in combination with other therapies could be explored to enhance its therapeutic potential.
合成方法
The synthesis of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-(4-isopropylphenoxy)-2-methylthio-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which is then reacted with 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile to form the final product. The synthesis of this compound is complex and requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
The scientific research applications of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile are diverse and include its potential use as a therapeutic agent for the treatment of various diseases. This compound has been shown to have activity against a range of kinases, including those involved in cancer, inflammation, and metabolic disorders. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
产品名称 |
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile |
|---|---|
分子式 |
C20H22N6OS |
分子量 |
394.5 g/mol |
IUPAC 名称 |
5-amino-3-ethyl-1-[2-methylsulfanyl-6-(4-propan-2-ylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C20H22N6OS/c1-5-16-15(11-21)19(22)26(25-16)17-10-18(24-20(23-17)28-4)27-14-8-6-13(7-9-14)12(2)3/h6-10,12H,5,22H2,1-4H3 |
InChI 键 |
CCEUQEDXHGQCFI-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)C(C)C |
规范 SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)